molecular formula C17H17N3O2 B2832291 (E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 797797-36-5

(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2832291
CAS RN: 797797-36-5
M. Wt: 295.342
InChI Key: RCCBOJFUMDWUQH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the family of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Chemoselective Protection/Deprotection of Amino Groups

The compound exhibits chemoselectivity due to its stable urea linkage. This property makes it suitable for protecting and deprotecting amino groups. Here’s how it works:

Hydromethylation Sequence

The compound has been applied in a hydromethylation sequence. Notably, it was used to protect (−)-Δ8-THC and cholesterol. The protodeboronation step further enabled the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Crystal Growth and Characterization

Large single crystals of the compound have been grown using slow evaporation solution growth techniques. These crystals are valuable for structural studies and characterization .

Schiff Base Synthesis

The compound has been involved in Schiff base synthesis. For instance, the synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol demonstrates its versatility in organic chemistry .

Polymorphism and Solvent Dependence

Depending on the solvent, the compound crystallizes in two polymorphic forms. Researchers have explored its structural variations and properties .

Molecular Structures and Reduction Routes

The compound’s molecular structures have been investigated, including its reduction via Schiff bases. These studies contribute to our understanding of its reactivity and potential applications .

properties

IUPAC Name

4-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12(13-7-9-14(22-2)10-8-13)19-20-11-17(21)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,18,21)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCBOJFUMDWUQH-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CC(=O)NC2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1CC(=O)NC2=CC=CC=C21)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one

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